2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H9NO6 It consists of a biphenyl core with nitro and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of 4,4’-dicarboxybiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as cuprous iodide can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It is investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to participate in electron transfer reactions. The nitro group can act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms. This property makes it useful in various catalytic processes and organic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Lacks the carboxylic acid groups, making it less versatile in terms of chemical reactivity.
4-Nitro-[1,1’-biphenyl]-2-amine: Contains an amino group instead of carboxylic acids, leading to different reactivity and applications.
Uniqueness
2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which provide a combination of electron-withdrawing and acidic properties. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUJVQMQBNMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.